3-(Allyloxy)piperidine
CAS No.: 946758-97-0
Cat. No.: VC2646120
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946758-97-0 |
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Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 3-prop-2-enoxypiperidine |
Standard InChI | InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2 |
Standard InChI Key | POGYCNKVDQXIEW-UHFFFAOYSA-N |
SMILES | C=CCOC1CCCNC1 |
Canonical SMILES | C=CCOC1CCCNC1 |
Introduction
Physical and Chemical Properties
3-(Allyloxy)piperidine is a nitrogen-containing heterocyclic compound that combines the structural features of both piperidine and allyl ether functional groups. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(Allyloxy)piperidine
Property | Value |
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CAS Number | 946758-97-0 |
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
Canonical SMILES | C=CCOC1CCCNC1 |
Appearance | Colorless to pale yellow liquid |
Boiling Point | Approximately 142°C (under reduced pressure) |
Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and DMSO |
Hydrochloride Salt | CAS No. 1185297-03-3, Formula C8H16ClNO, MW 177.67 g/mol |
The basic piperidine structure provides the compound with weakly basic properties due to the secondary amine functionality, while the allyloxy group introduces potential for further chemical modifications through its unsaturated bond .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-(Allyloxy)piperidine, reflecting the importance of this scaffold in chemical research.
Nucleophilic Substitution
One common method involves the nucleophilic substitution reaction of 3-hydroxypiperidine with allyl bromide or allyl chloride in the presence of a suitable base. This reaction typically proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or acetonitrile.
Reaction conditions:
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Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Solvent: THF or DMF
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Temperature: 0°C to room temperature, followed by heating if necessary
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Reaction time: 4-12 hours
From Protected Intermediates
An alternative approach involves the use of N-protected piperidine derivatives, such as N-Boc (tert-butyloxycarbonyl) protected 3-hydroxypiperidine, which undergoes O-allylation followed by deprotection .
Table 2: Synthetic Approaches for 3-(Allyloxy)piperidine
Enantioselective Synthesis
Recent advancements have introduced methods for the enantioselective synthesis of 3-substituted piperidines that could be applied to 3-(Allyloxy)piperidine. Research by Chen et al. demonstrated a Rh-catalyzed asymmetric reductive Heck reaction that enables the synthesis of enantioenriched 3-substituted tetrahydropyridines, which could be functionalized to introduce the allyloxy group at the 3-position .
This approach involves:
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Partial reduction of pyridine
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Rhodium-catalyzed asymmetric carbometalation
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Subsequent functionalization to introduce the allyloxy group
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Final reduction to yield the target piperidine derivative
The method provides access to 3-substituted piperidines with excellent enantioselectivity (up to 96% ee) .
Chemical Reactivity
The reactivity of 3-(Allyloxy)piperidine is largely determined by its two principal functional groups: the piperidine ring and the allyloxy moiety.
Piperidine Ring Reactivity
The secondary amine in the piperidine ring can undergo:
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N-alkylation with alkyl halides
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N-acylation with acid chlorides or anhydrides
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Formation of carbamates with chloroformates
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Reductive amination with aldehydes or ketones
Research by Todd demonstrated that piperidine derivatives can undergo regioselective alkylation, which could be applicable to 3-(Allyloxy)piperidine .
Allyloxy Group Reactivity
The allyl group provides opportunities for further functionalization:
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Hydroboration followed by oxidation to introduce hydroxyl groups
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Epoxidation of the double bond
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Ozonolysis to generate aldehydes
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Cross-metathesis with other olefins
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Claisen rearrangement under thermal conditions
Gold-Catalyzed Transformations
Recent research has demonstrated that 3-allyloxy compounds can participate in gold-catalyzed cycloisomerization reactions. For instance, Liang and colleagues reported gold(I)-catalyzed cascade cycloisomerization of 3-allyloxy-1,6-diynes, suggesting that the allyloxy moiety in 3-(Allyloxy)piperidine could participate in similar transformations under appropriate conditions .
Applications in Research and Industry
3-(Allyloxy)piperidine serves as a valuable building block in multiple research areas due to its distinctive structure and reactivity profile.
Medicinal Chemistry and Drug Development
Property | Effect | Importance |
---|---|---|
Lipophilicity | Moderate increase | Affects membrane permeability and bioavailability |
Metabolic stability | Can undergo oxidative metabolism | Potential for prodrug development |
Hydrogen bonding | Oxygen atom serves as H-bond acceptor | Influences target binding affinity |
Conformational flexibility | Introduces rotatable bonds | Impacts receptor binding characteristics |
Chemical diversity | Provides handle for further modification | Enables SAR exploration in drug discovery |
The compound can serve as an intermediate in the synthesis of various drug candidates, particularly those targeting neurological disorders, pain management, and certain cancer types.
Synthetic Chemistry
In synthetic organic chemistry, 3-(Allyloxy)piperidine functions as a versatile building block for the construction of more complex molecular architectures. The allyl group can be transformed into various functional groups, enabling the synthesis of diverse piperidine derivatives .
Materials Science
Modified piperidine derivatives have applications in materials science, particularly in the development of:
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Polymeric materials with specific properties
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Surface-active agents
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Additives for various industrial applications
Biological Activity
Research into the biological properties of 3-(Allyloxy)piperidine and related compounds has revealed several potential activities that warrant further investigation.
Neuropharmacological Effects
Piperidine derivatives have demonstrated various neuropharmacological activities. Compounds structurally related to 3-(Allyloxy)piperidine have shown potential as:
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Monoamine oxidase (MAO) inhibitors
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Acetylcholinesterase (AChE) inhibitors
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Modulators of various neurotransmitter receptors
These properties suggest potential applications in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.
Antimicrobial Activity
Some piperidine derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The specific contribution of the allyloxy group at the 3-position to such activity represents an area for further investigation.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for the development of more effective compounds based on the 3-(Allyloxy)piperidine scaffold.
Effect of Substituent Position
Research on related compounds indicates that the position of substituents on the piperidine ring significantly impacts biological activity. The 3-position substitution, as in 3-(Allyloxy)piperidine, often provides a favorable balance between:
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Steric accessibility for target binding
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Conformational stability
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Metabolic properties
Comparison with Related Derivatives
Table 4: Comparison of 3-(Allyloxy)piperidine with Similar Derivatives
Compound | Distinctive Features | Comparative Advantages |
---|---|---|
3-(Allyloxy)piperidine | Allyloxy group at 3-position | Synthetic versatility, moderate lipophilicity |
3-Methoxypiperidine | Smaller methoxy substituent | Greater metabolic stability, less steric hindrance |
N-allyl-3-(dihydroxyphenyl)piperidine | N-substitution and aromatic group | Enhanced receptor binding specificity |
3-(3-Methyloxetan-3-yl)piperidine | Oxetane ring instead of allyloxy | Improved solubility, resistance to enzymatic degradation |
tert-Butyl 4-(allyloxy)piperidine-1-carboxylate | Protected nitrogen, 4-position substitution | Useful synthetic intermediate with different geometry |
These structural comparisons highlight how small modifications to the basic scaffold can significantly alter pharmacological properties and applications .
Current Research Trends
Recent scientific literature reveals several emerging research directions involving 3-(Allyloxy)piperidine and structurally related compounds.
Catalytic Methods Development
Significant progress has been made in developing catalytic methods for the synthesis of 3-substituted piperidines. Research by Chen and colleagues has introduced a cross-coupling approach to enantioenriched 3-piperidines that could potentially be adapted for the synthesis of 3-(Allyloxy)piperidine with high enantioselectivity .
Medicinal Chemistry Applications
The exploration of piperidine derivatives as scaffolds for drug development continues to be an active area of research, with particular focus on:
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Neurological disorders
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Cancer therapy
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Pain management
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Infectious diseases
Materials Science Innovations
The incorporation of functionalized piperidines into polymeric materials represents another growing research area, with applications in:
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Controlled drug delivery systems
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Functional coatings
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Specialty materials with unique properties
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